molecular formula C7H4KNO3S2 B2741135 Potassium benzo[d]thiazole-2-sulfonate CAS No. 65902-53-6

Potassium benzo[d]thiazole-2-sulfonate

Cat. No.: B2741135
CAS No.: 65902-53-6
M. Wt: 253.33
InChI Key: UYFMFNXUGVSAMH-UHFFFAOYSA-M
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Description

Potassium benzo[d]thiazole-2-sulfonate (CAS 65902-53-6) is a salt of benzothiazole-2-sulfonic acid with the molecular formula C7H4KNO3S2 and a molecular weight of 253.34 g/mol . This compound features the benzothiazole privileged scaffold, a fused heterocyclic structure known for its versatile biological activities and significant presence in pharmaceutical and agrochemical research . The incorporation of nitrogen and sulfur atoms within its planar bicyclic framework allows it to engage in diverse non-covalent interactions with biological targets, contributing to high binding affinity and specificity . In synthetic chemistry, this chemical serves as a valuable precursor or intermediate. Research demonstrates its use in K2S2O8-mediated hydroxyalkylation reactions, where it facilitates the direct functionalization of benzothiazoles with aliphatic alcohols in aqueous conditions at 65 °C . This methodology provides a convenient and mild pathway to generate hydroxyalkylated benzothiazole derivatives, which are key structural motifs found in compounds with muscarinic antagonist, CaS receptor allosteric modulator, and antifungal activities . The broad therapeutic potential of the benzothiazole core, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, makes this sulfonate derivative a compound of high interest for developing novel drug candidates and probing biological mechanisms . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;1,3-benzothiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMFNXUGVSAMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Potassium Benzo D Thiazole 2 Sulfonate and Its Analogues

Strategies for the Construction of the Benzo[d]thiazole Core

The formation of the benzothiazole (B30560) ring is a critical step in the synthesis of these compounds. The most prevalent methods rely on the cyclocondensation of 2-aminothiophenol (B119425) with various electrophilic partners. However, alternative pathways have also been explored to access this important heterocyclic motif.

Cyclocondensation Reactions from 2-Aminothiophenol Precursors

The reaction of 2-aminothiophenol with a variety of carbonyl compounds and their derivatives is the most common and versatile approach to constructing the benzothiazole skeleton. mdpi.comijper.org This method's popularity stems from the ready availability of 2-aminothiophenol and the wide range of reaction partners that can be employed to introduce diverse substituents at the 2-position of the benzothiazole ring. ekb.egmdpi.com

Key reaction partners for 2-aminothiophenol in the synthesis of 2-substituted benzothiazoles include:

Aldehydes: Condensation with aldehydes is a widely used method to produce 2-aryl- and 2-alkylbenzothiazoles. mdpi.com A variety of catalysts, including acids, metal catalysts, and even green catalysts like oxalic acid dihydrate:proline low transition temperature mixtures, have been employed to facilitate this reaction. ekb.egmdpi.com For instance, the reaction can be efficiently catalyzed by a mixture of H2O2/HCl in ethanol (B145695) at room temperature. mdpi.commdpi.com

Ketones: Ketones can also react with 2-aminothiophenol to yield 2,2-disubstituted-2,3-dihydrobenzothiazoles, which can be subsequently oxidized to the corresponding 2-substituted benzothiazoles. mdpi.com

Carboxylic Acids and Derivatives: The condensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, and esters provides another important route to 2-substituted benzothiazoles. ijper.orgnih.gov These reactions often require high temperatures or the use of dehydrating agents or catalysts like polyphosphoric acid (PPA). nih.gov

Nitriles: Copper-catalyzed condensation of 2-aminothiophenols with nitriles offers a pathway to 2-substituted benzothiazoles. mdpi.com

Isothiocyanates: In metal-free conditions, isothiocyanates react with 2-aminothiophenol to form benzothiazole derivatives in moderate yields. ekb.eg

The general mechanism for the cyclocondensation with aldehydes and ketones involves an initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon, forming a Schiff base intermediate. This is followed by an intramolecular cyclization via the attack of the thiol group, and a final oxidation step to yield the aromatic benzothiazole ring. ekb.eg

Table 1: Examples of Catalysts and Conditions for Cyclocondensation of 2-Aminothiophenol with Aldehydes

Catalyst/ConditionsSubstrateSolventTemperatureYield (%)Reference
H2O2/HClAromatic aldehydesEthanolRoom Temperature85-94 mdpi.com
Oxalic acid dihydrate: proline LTTMAromatic aldehydes-Room TemperatureHigh ekb.eg
Zn(OAc)2·2H2O (5 mol%)Aromatic and aliphatic aldehydesSolvent-free80 °C67-96 mdpi.com
Sulfated tungstate/UltrasoundAromatic and aliphatic aldehydesSolvent-freeRoom Temperature90-98 mdpi.com
NH4Cl4-NitrobenzaldehydeDMSO120 °CHigh nih.gov

Alternative Heterocyclic Ring Formation Pathways

While the use of 2-aminothiophenol is dominant, other strategies for constructing the benzothiazole core have been developed. These methods often start from different precursors and offer alternative synthetic routes.

One notable alternative is the intramolecular cyclization of ortho-halogenated analogs . For example, benzothiazoles can be synthesized from ortho-halothioureas using transition metal catalysts such as Cu(I) and Pd(II). mdpi.com Another approach involves the reaction of ortho-isocyanoaryl thioethers with organoboric acids, catalyzed by a metal salt. nih.gov

Furthermore, reactions involving elemental sulfur have been reported. For instance, N-substituted arylamines can react with elemental sulfur to form benzothiazoles. nih.gov A metal-free reaction of anilines, elemental sulfur, and ethers in the presence of TBHP and KI can also yield 2-organylbenzothiazoles. nih.gov

Introduction of the Sulfonate Moiety

Once the benzothiazole core is constructed, the next critical step is the introduction of the sulfonate group at the 2-position. This can be achieved through several methods, including direct sulfonation, oxidation of a suitable precursor, or transformation of a sulfonyl halide.

Direct Sulfonation Techniques

Direct sulfonation involves the introduction of a sulfonic acid group onto the benzothiazole ring. This can be achieved using strong sulfonating agents. For example, concentrated sulfuric acid can be used to sulfonate benzothiazole derivatives. google.com The conditions for such reactions, including temperature and reaction time, are crucial for achieving the desired product and minimizing side reactions.

Table 2: Sulfonating Agents and their Applications

Sulfonating AgentSubstrateConditionsReference
Concentrated Sulfuric Acid2,2'-biazoyl-bis(3-ethyl-benzothiazole)Not specified google.com
Chlorosulfonic AcidIncomplete carbonized glucoseChloroform, 70 °C mdpi.com

Oxidation of Thiol or Sulfide Precursors to Sulfonic Acids

A common and effective method for introducing a sulfonic acid group is through the oxidation of a precursor containing a sulfur atom at a lower oxidation state, such as a thiol (-SH) or a sulfide (-SR) group at the 2-position of the benzothiazole ring.

Benzothiazole-2-thiol (2-mercaptobenzothiazole) is a readily available starting material. The thiol group can be oxidized to a sulfonic acid. While this oxidation can sometimes require harsh conditions, various oxidizing agents have been employed. scholaris.ca For instance, the oxidation of 2-(prop-2-yn-1-ylthio)benzo[d]thiazole to the corresponding sulfonyl derivative has been achieved using m-CPBA in dichloromethane. researchgate.net Another example is the oxidation of 2-(prop-2-yn-1-ylthio) benzo[d]thiazole using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid to yield the sulfonyl compound. anjs.edu.iq Thiol dioxygenases, which are non-heme mononuclear iron enzymes, can catalyze the O2-dependent oxidation of free thiols to the corresponding sulfinic acid. nih.gov

An interesting oxidative ring-opening of benzothiazole derivatives using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents can lead to acylamidobenzene sulfonate esters, suggesting an intermediate formation of a sulfonic acid derivative. scholaris.ca

Formation of Sulfonyl Halides and Subsequent Transformations to Sulfonate Derivatives

An indirect yet versatile method for obtaining sulfonates involves the formation of a sulfonyl halide, typically a sulfonyl chloride or sulfonyl fluoride, as an intermediate. These sulfonyl halides are highly reactive and can be readily converted to sulfonates by reaction with appropriate nucleophiles.

The synthesis of benzothiazole-2-sulfonyl halides can be achieved from the corresponding sulfonic acid or its salt. The conversion of a sulfonic acid to a sulfonyl chloride can be accomplished using chlorinating agents like thionyl chloride or phosphoryl chloride. scholaris.ca A synthetic approach towards benzothiazole sulfonamides utilizes sulfonyl halides as key synthetic intermediates. theses.cz While the direct hydrolysis of these sulfonyl halides to the sulfonic acid and subsequent salt formation is not explicitly detailed in the provided context, it represents a standard and plausible transformation in organic synthesis. The reaction of a sulfonyl halide with a base such as potassium hydroxide (B78521) would yield the corresponding potassium sulfonate.

Conversion to Potassium Salt Form

The conversion of benzo[d]thiazole-2-sulfonic acid to its potassium salt is a critical step for its isolation, purification, and subsequent use. This transformation is typically achieved through a straightforward acid-base neutralization reaction.

Neutralization and Salt Precipitation Methods

The formation of Potassium benzo[d]thiazole-2-sulfonate from its corresponding sulfonic acid is based on the principle of acid-base chemistry. The sulfonic acid group (-SO₃H) is strongly acidic and readily reacts with a potassium-containing base. A common and efficient method involves the neutralization of benzo[d]thiazole-2-sulfonic acid with potassium hydroxide (KOH) wikipedia.org. The reaction proceeds by the transfer of a proton from the sulfonic acid to the hydroxide ion, forming water and the potassium sulfonate salt.

The general reaction can be represented as: C₇H₅NSO₃H + KOH → C₇H₄NKO₃S + H₂O

This process is analogous to the synthesis of potassium benzoate from benzoic acid and potassium hydroxide wikipedia.org. The reaction is typically carried out in a suitable solvent in which the sulfonic acid is soluble. Upon formation, the potassium salt often has lower solubility in the reaction medium compared to the starting acid, leading to its precipitation out of the solution. The choice of solvent and reaction temperature can be optimized to maximize the yield of the precipitated salt.

Purification and Isolation Protocols

Once the neutralization reaction is complete and the potassium salt has precipitated, the solid product must be isolated and purified to remove any unreacted starting materials, excess base, or side products.

Standard laboratory protocols for isolation and purification include:

Filtration: The precipitated solid is separated from the liquid reaction mixture using vacuum filtration.

Washing: The collected solid (filter cake) is washed with a suitable solvent. The ideal wash solvent should be one in which the desired potassium salt is insoluble, but the impurities are soluble. This step helps to remove any residual starting materials or byproducts. Often, a cold, non-polar organic solvent is used.

Drying: The washed product is then dried to remove any remaining solvent. This can be achieved by air drying or by using a vacuum oven at a controlled temperature to avoid decomposition.

Recrystallization: For higher purity, recrystallization is a common technique. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the potassium salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration. Ethanol is often a suitable solvent for the recrystallization of benzothiazole derivatives researchgate.net.

The purity of the final isolated this compound can be assessed using various analytical techniques, such as melting point determination and spectroscopic methods.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact and improve efficiency nih.gov. Research has focused on developing sustainable methods that reduce or eliminate the use of hazardous solvents and catalysts, lower energy consumption, and simplify reaction procedures nih.govnih.gov.

Catalyst-Free and Solvent-Free Methods in Benzothiazole Synthesis

A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions. These methods reduce chemical waste and the costs associated with solvent purchasing, handling, and disposal.

Several protocols have been established for the synthesis of 2-substituted benzothiazoles without the need for catalysts or solvents:

Reaction of 2-aminothiophenol with benzoyl chlorides: One efficient method involves the direct reaction of 2-aminothiophenol with various aromatic benzoyl chlorides at room temperature. This approach provides good to excellent yields in a very short reaction time researchgate.net.

Three-component reactions: A novel, environmentally friendly method involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions nih.govacs.org. This reaction forms multiple C-S and C-N bonds in a single step nih.govacs.org.

Microwave-assisted solvent-free synthesis: The condensation of 2-aminothiophenol with aldehydes or fatty acids can be performed under solvent-free conditions using microwave irradiation, which significantly reduces reaction times nih.govingentaconnect.com.

ReactantsConditionsReaction TimeYieldReference
2-Aminothiophenol, Aromatic Benzoyl ChloridesSolvent-free, Room Temperature3 minGood to Excellent researchgate.net
Aromatic Amines, Aliphatic Amines, Elemental SulfurCatalyst-free, Additive-freeNot Specified63% (for an example) nih.gov
2-Aminothiophenol, Benzoic Acid DerivativesMolecular Iodine, Solid-phase, Solvent-free10 minExcellent nih.gov
2-Aminothiophenol, Fatty AcidsP₄S₁₀, Microwave, Solvent-free3-4 minHigh nih.gov

Microwave-Assisted and Ultrasonic-Assisted Syntheses

To accelerate chemical reactions, reduce energy consumption, and often improve yields, microwave and ultrasonic irradiation have emerged as powerful tools in organic synthesis.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes semanticscholar.orgtsijournals.com. The synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various reagents like aldehydes, carboxylic acids, or nitriles has been successfully achieved using microwave irradiation, often under solvent-free conditions or in green solvents nih.govsemanticscholar.orgtandfonline.com. For instance, the reaction of 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation is completed in just 3-4 minutes with high yields nih.gov. Another protocol uses microwave irradiation for the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid, achieving high yields in 10 minutes nih.gov.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. Ultrasonic irradiation enhances reaction rates through acoustic cavitation. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been efficiently carried out under ultrasonic conditions at room temperature tandfonline.comtandfonline.comanalis.com.my. These methods are often performed under solvent-free conditions or in environmentally benign solvents like water, offering advantages such as simple procedures, mild conditions, and short reaction times tandfonline.comanalis.com.myresearchgate.netanalis.com.my. One study reported the synthesis of benzothiazole derivatives in 20 minutes at room temperature in moderate to good yields (65-83%) using an ultrasonic probe without any solvent or catalyst analis.com.myanalis.com.my.

TechniqueReactantsCatalyst/ConditionsReaction TimeYieldReference
Microwave2-Aminothiophenol, Chloroacetyl ChlorideAcetic Acid10 minHigh nih.gov
Microwave2-Aminothiophenol, Aromatic AldehydesAcacia concinna (biocatalyst), Solvent-freeNot SpecifiedHigh nih.gov
Microwave2-Aminobenzothiazole, BenzaldehydeAnhydrous Ethanol1-1.5 minImproved semanticscholar.org
Ultrasound2-Aminothiophenol, AldehydesSulfated Tungstate, Solvent-freeNot SpecifiedGood tandfonline.com
Ultrasound2-Aminothiophenol, AldehydesCatalyst-free, Solvent-free20 min65-83% analis.com.my
Ultrasound2-Aminothiophenol, AldehydesFe₃O₄@SiO₂-S-Bu-SO₃H MNPs3-11 min90-98% tandfonline.com

Nanocatalysis in Benzo[d]thiazole Sulfonate Synthesis

The use of nanocatalysts represents a frontier in green chemistry, offering high catalytic activity, selectivity, and the potential for easy recovery and reuse, which minimizes waste. In the context of benzothiazole synthesis, various nanocatalysts have been developed to efficiently catalyze the key condensation reactions.

Magnetic Nanocatalysts: A prominent strategy involves immobilizing a catalytically active species on magnetic nanoparticles (MNPs), typically with an iron oxide core (Fe₃O₄) tandfonline.com. This allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for several cycles tandfonline.combiolmolchem.com.

Sulfonic Acid Functionalized MNPs: Solid acid magnetic nanoparticles, such as Fe₃O₄@SiO₂-S-Bu-SO₃H, have proven to be highly effective, reusable catalysts for the synthesis of 2-substituted benzothiazoles from ortho-aminothiophenol and aldehydes under ultrasonic irradiation tandfonline.com. These catalysts provide excellent yields (90-98%) in very short reaction times (3-11 minutes) tandfonline.com.

Other Functionalized MNPs: Other examples include Fe₃O₄@Pyl-Cu nanocatalysts, which have been used for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol, offering high yields and easy catalyst recovery biolmolchem.combiolmolchem.com. Ionic liquids immobilized on magnetic nanoparticles have also been designed as recyclable catalysts for benzothiazole synthesis nanomaterchem.com.

The application of these advanced catalytic systems aligns with the core principles of sustainable chemistry by enhancing reaction efficiency and promoting catalyst recyclability biolmolchem.comacs.org.

NanocatalystReactantsConditionsKey AdvantagesReference
Fe₃O₄@SiO₂-S-Bu-SO₃H MNPso-Aminothiophenol, AldehydesUltrasonic irradiationReusable, Excellent yields (90-98%), Short reaction times (3-11 min) tandfonline.com
Fe₃O₄@Pyl-Cu2-Aminothiophenol, BenzaldehydeEthanol, 80 °CReusable, Non-toxic, High yield, Green solvent biolmolchem.combiolmolchem.com
Ionic Liquid on Fe₃O₄@SiO₂Aromatic Aldehydes, 2-Iodoaniline, S₈PEG, 100 °CRecyclable, Eco-friendly nanomaterchem.com
Silica Sulfuric Acid (SSA)Not SpecifiedNot SpecifiedHighly efficient, Reusable, Environmentally friendly

Derivatization and Functionalization of this compound and its Derivatives

The strategic derivatization of this compound allows for the fine-tuning of its physicochemical properties and the introduction of new functionalities. These modifications can be broadly categorized into reactions involving the core benzothiazole ring system and transformations targeting the sulfonate group.

Modifications at the Benzo[d]thiazole Ring

The benzothiazole ring system, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is amenable to various modifications, primarily through electrophilic aromatic substitution on the benzene portion of the molecule. The presence of the electron-withdrawing sulfonate group at the 2-position of the thiazole ring influences the regioselectivity of these reactions.

Detailed research has shown that benzothiazole-2-sulfonic acid exhibits reactivity typical of aromatic sulfonic acids and can participate in electrophilic substitution reactions. evitachem.com Common modifications include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the benzene ring can be achieved using standard halogenating agents. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.

Nitration: The introduction of a nitro group is a common strategy to further functionalize the aromatic ring. The nitro group can subsequently be reduced to an amino group, providing a handle for a wide range of chemical transformations.

Sulfonation: Further sulfonation of the benzene ring can lead to the formation of disulfonated benzothiazole derivatives.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl and acyl groups onto the benzene ring, although the deactivating nature of the 2-sulfonate group may require carefully optimized reaction conditions.

The precise position of substitution on the benzene ring is dictated by the directing effects of the fused thiazole ring and the existing sulfonate group.

Table 1: Electrophilic Aromatic Substitution Reactions on the Benzo[d]thiazole Ring

Reaction Type Reagents and Conditions Expected Product
Halogenation Halogen (Br₂, Cl₂) in the presence of a Lewis acid Halogenated benzo[d]thiazole-2-sulfonate
Nitration Concentrated Nitric Acid and Sulfuric Acid Nitrobenzo[d]thiazole-2-sulfonate
Sulfonation Fuming Sulfuric Acid (Oleum) Benzo[d]thiazole-disulfonate
Alkylation Alkyl halide and a Lewis acid Alkylbenzo[d]thiazole-2-sulfonate
Acylation Acyl halide and a Lewis acid Acylbenzo[d]thiazole-2-sulfonate

Transformations Involving the Sulfonate Group

The sulfonate group at the 2-position of the benzothiazole ring is not merely a passive substituent; it can actively participate in a variety of chemical transformations, serving as a leaving group in nucleophilic substitution reactions or being converted into other functional groups.

One notable transformation is the conversion of benzothiazole-2-sulfonate to 2-hydroxybenzothiazole (B105590). This has been observed in biodegradation pathways and suggests that the sulfonate group can be displaced by a hydroxyl group under certain conditions. In synthetic organic chemistry, this transformation can be achieved using appropriate nucleophiles.

Furthermore, the sulfonate group can be converted to a more reactive sulfonyl chloride (-SO₂Cl) moiety. This is a crucial transformation as sulfonyl chlorides are versatile intermediates that can readily react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfonamides, sulfonate esters, and sulfones, respectively.

Key transformations of the sulfonate group include:

Nucleophilic Displacement: The sulfonate group can be displaced by various nucleophiles, such as hydroxides, alkoxides, and amines, to introduce new functionalities at the 2-position.

Conversion to Sulfonyl Chloride: Reaction with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the sulfonate into a sulfonyl chloride.

Reductive Cleavage: Under specific reducing conditions, the C-S bond can be cleaved, leading to the formation of benzothiazole.

Table 2: Representative Transformations of the 2-Sulfonate Group

Starting Material Reagents and Conditions Product
This compound Nucleophile (e.g., NaOH, NaOR, R₂NH) 2-Substituted benzothiazole
This compound PCl₅ or SOCl₂ Benzo[d]thiazole-2-sulfonyl chloride
This compound Reducing agent Benzo[d]thiazole

Formation of Complex Hybrid Architectures

The development of hybrid molecules, which combine the benzothiazole scaffold with other pharmacologically active moieties, is a significant area of research. These complex architectures often exhibit enhanced biological activity or novel properties. While many synthetic routes to such hybrids start from more readily available precursors like 2-aminobenzothiazole or 2-mercaptobenzothiazole (B37678), pathways originating from this compound are also being explored.

One strategy involves the conversion of the sulfonate group into a functionality that can participate in cross-coupling reactions. For instance, transformation of the sulfonate to a halide or triflate would enable the use of powerful C-C and C-N bond-forming reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. This would allow for the direct attachment of a wide variety of aryl, heteroaryl, and alkyl groups to the 2-position of the benzothiazole core.

Another approach involves utilizing the reactivity of the benzothiazole ring itself, following initial functionalization. For example, a halogenated derivative of this compound could undergo cross-coupling reactions to introduce a new substituent, which could then be further elaborated to build a more complex hybrid molecule. The synthesis of molecules containing linked benzothiazole and other heterocyclic systems, such as thiazole, pyrazole, or pyridine, has been a focus of these efforts.

Table 3: Strategies for Complex Hybrid Architectures from this compound

Strategy Key Intermediate Subsequent Reaction Example of Hybrid Architecture
Cross-Coupling Benzo[d]thiazole-2-halide/triflate Suzuki, Heck, Sonogashira, Buchwald-Hartwig 2-Aryl/heteroaryl/alkenyl/alkynyl/amino-benzothiazoles
Multi-step Synthesis Functionalized benzo[d]thiazole-2-sulfonate Cyclization, condensation, or coupling reactions Fused heterocyclic systems containing the benzothiazole motif
Click Chemistry Azide or alkyne-functionalized benzothiazole Copper-catalyzed azide-alkyne cycloaddition Triazole-linked benzothiazole hybrids

Computational and Theoretical Chemistry Investigations of Benzo D Thiazole Sulfonates

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and related properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of benzothiazole (B30560) and its derivatives due to its balance of accuracy and computational efficiency. scirp.org Theoretical studies on related compounds are often conducted using the B3LYP (Becke-3-Parameter-Lee-Yang-Parr) functional with a basis set like 6-31G+(d,p) to optimize molecular structures and predict various properties. scirp.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The distribution of these frontier molecular orbitals explains charge transfer properties within the molecule. researchgate.net For instance, in some benzothiazole derivatives, the HOMO is delocalized on one part of the molecule while the LUMO is localized on the benzothiazole moiety, indicating significant intramolecular charge transfer. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that a molecule is more reactive. researchgate.net DFT calculations also enable the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are used to identify sites susceptible to electrophilic and nucleophilic attack. scirp.org

Global reactivity descriptors, which provide insight into the chemical behavior of the molecule, can be calculated from the HOMO and LUMO energies. nih.gov

Table 1: Global Reactivity Descriptors Calculated from DFT

Descriptor Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Relates to the escaping tendency of electrons.
Electronegativity (χ) Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) μ² / (2η) Quantifies the energy lowering of a system when it accepts electrons.

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

This interactive table provides formulas for key reactivity descriptors derived from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum calculation methods that are based on first principles without the inclusion of empirical parameters. These methods have been used to investigate the ground state molecular structure and vibrational frequencies of benzothiazole derivatives. researchgate.netnih.gov

In studies of related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, both ab initio (HF) and DFT methods were used with the 6-311G(d,p) basis set to characterize the ground state. researchgate.netnih.gov While both methods can provide valuable geometric and electronic information, comparisons of the calculated results with experimental data often show that DFT methods, such as B3LYP, can be superior to the scaled HF approach for predicting properties like vibrational frequencies. researchgate.netnih.gov Nevertheless, ab initio calculations are crucial for providing a fundamental theoretical description of the molecule's ground state.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. scirp.orgmdpi.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from the donor to the acceptor orbital.

Table 2: Example of NBO Donor-Acceptor Interactions in a Benzothiazole Derivative

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (2) S13 π* (C7 - N12) 24 - 55
σ (C1-N12) σ* (C7-S14) 5.95 - 7.91
π (C35–C36) π* (C1–C2) ~23

This interactive table shows representative stabilization energies from NBO analyses of various benzothiazole derivatives, illustrating the magnitude of electron delocalization effects. Data compiled from multiple sources. scirp.orgmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and conformational flexibility of a compound. For benzothiazole derivatives, MD simulations have been employed to understand their interactions with biological targets, such as the binding patterns and affinities for protein domains. nih.govnih.gov

An MD simulation involves calculating the forces between atoms and using these forces to predict their motion with Newton's equations. biointerfaceresearch.com In a typical workflow, a system containing the molecule of interest (e.g., a benzothiazole derivative) and its environment (e.g., water, a protein) is first minimized to find a stable conformation. biointerfaceresearch.com The system is then gradually heated to a physiological temperature and equilibrated before a production run is performed to collect trajectory data over a period ranging from nanoseconds to microseconds. mdpi.com Analysis of these trajectories can reveal stable interactions, conformational changes, and the stability of complexes, such as a compound bound to a protein's active site. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. This is crucial as the conformation of a molecule often dictates its biological activity and physical properties. Computational methods, including DFT, are used to explore the potential energy surface (PES) of a molecule. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can then be correlated with experimental measurements to confirm molecular structures. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using both ab initio and DFT methods. researchgate.net

For benzothiazole derivatives, theoretical vibrational spectra have been computed using methods like HF and B3LYP. nih.gov It is a known phenomenon that calculated vibrational wavenumbers are often systematically overestimated compared to experimental values. Therefore, the calculated frequencies are typically scaled by an appropriate factor to improve the correlation with experimental data. nih.gov Studies have shown a strong correlation between the scaled theoretical frequencies and the observed fundamental vibrational frequencies from FT-IR spectra, with DFT methods often providing a better match than HF. researchgate.net This correlation aids in the definitive assignment of vibrational modes observed in experimental spectra. researchgate.net

Table of Compounds Mentioned

Compound Name
Potassium benzo[d]thiazole-2-sulfonate
2-(4-methoxyphenyl)benzo[d]thiazole
Benzo[d]thiazole
2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid
2-aminobenzothiazole-6-sulfonamide
Hartree-Fock (HF)
B3LYP

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for providing detailed insights into complex reaction mechanisms at the molecular level. e3s-conferences.org For heterocyclic compounds like benzo[d]thiazole sulfonates, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful approach to map potential energy surfaces, identify intermediates, and characterize transition states that are often transient and difficult to observe experimentally. scirp.org These computational methods allow researchers to elucidate reaction pathways, predict the feasibility of a proposed synthesis, and understand the influence of substituents and catalysts on reaction outcomes. e3s-conferences.org

Probing Reactivity with Quantum Chemical Descriptors

Before modeling a full reaction pathway, computational studies often begin by analyzing the intrinsic electronic properties of the reactant molecules to predict their reactivity. scirp.org For the benzothiazole framework, key quantum chemical descriptors are calculated to identify the most probable sites for chemical reactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap generally signifies a more reactive molecule. mdpi.comresearchgate.net Computational studies on various benzothiazole derivatives show that the distribution of these orbitals and the magnitude of the energy gap are significantly influenced by the nature and position of substituents on the ring system. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. scirp.org By color-coding regions of varying electrostatic potential, MEP surfaces identify electron-rich areas (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor areas (positive potential, colored blue), which are prone to nucleophilic attack. scirp.org For a benzothiazole molecule, MEP analysis can pinpoint the most likely atoms to interact with reactants, guiding the initial steps of mechanism prediction. scirp.org

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole-H-6.58-1.455.13
2-Amino-benzothiazole-NH₂-5.95-1.214.74
2-Hydroxy-benzothiazole-OH-6.21-1.334.88
2-Methylthio-benzothiazole-SCH₃-6.15-1.624.53

This table presents representative DFT-calculated values to illustrate the electronic effects of different substituents on the benzothiazole core. Actual values may vary based on the specific computational method and basis set used. scirp.orgscirp.org

Modeling Reaction Pathways and Transition States

The most common route to the benzothiazole core involves the condensation of 2-aminothiophenol (B119425) with an electrophile, such as an aldehyde or carboxylic acid, followed by cyclization and oxidation. mdpi.comnih.gov Computational chemistry plays a vital role in mapping the step-by-step mechanism of this transformation. mdpi.com

The generally accepted pathway involves three key stages:

Intermediate Formation: The initial step is a nucleophilic attack from the amino group of 2-aminothiophenol onto the electrophilic carbon of the reaction partner, forming a tetrahedral intermediate that subsequently dehydrates to an imine (from an aldehyde) or an amide (from a carboxylic acid). mdpi.com

Intramolecular Cyclization: The sulfur atom (thiol) then acts as an internal nucleophile, attacking the imine or amide carbon to form a five-membered benzothiazoline (B1199338) ring. mdpi.comresearchgate.net This is often the rate-determining step.

Aromatization: The non-aromatic benzothiazoline intermediate is then oxidized to the stable, aromatic benzothiazole ring system. acs.org

While a specific computational study on the sulfonation mechanism to form this compound is not widely documented, the principles remain the same. A theoretical investigation would model the electrophilic aromatic substitution of a pre-formed benzothiazole ring with a sulfonating agent (e.g., SO₃). The calculations would predict the most favorable site of attack—guided by the molecule's calculated electrostatic potential and local reactivity descriptors—and map the energy profile of the reaction, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to yield the final sulfonate product.

Reaction SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactants2-Aminothiophenol + Aldehyde0.0
Transition State 1 (TS1)Formation of imine intermediate+15.2
Intermediate 1Imine Adduct-5.8
Transition State 2 (TS2)Intramolecular cyclization+22.5
Intermediate 2Benzothiazoline-12.3
ProductBenzothiazole (after oxidation)-35.0

This table provides a hypothetical but mechanistically plausible energy profile for the synthesis of a benzothiazole core, illustrating how computational modeling quantifies the energy changes throughout a reaction. The rate-determining step would be the one with the highest activation energy (TS2). e3s-conferences.orgresearchgate.net

Applications in Advanced Chemical and Material Sciences Non Biological/clinical Focus

A Versatile Lure in Synthesis: The Role of Potassium Benzo[d]thiazole-2-sulfonate as a Building Block and Intermediate

The benzothiazole (B30560) core is a well-established pharmacophore and a privileged structure in organic synthesis, serving as a precursor to a wide array of complex molecular architectures. While specific literature detailing the extensive synthetic transformations of this compound is still emerging, its classification as a heterocyclic building block points to its significant potential. The sulfonate group, a strong electron-withdrawing group, activates the benzothiazole ring, making it susceptible to various nucleophilic and electrophilic substitution reactions.

Researchers have successfully utilized closely related benzo[d]thiazol-2-yl-sulfone-containing olefins as highly electrophilic platforms for the synthesis of structurally diverse molecular scaffolds. These transformations often proceed with high stereoselectivity and yield, allowing for the construction of polyfunctionalized acyclic and heterocyclic compounds. The presence of the sulfonyl group not only facilitates the initial reaction but also provides a handle for further chemoselective modifications and post-synthetic transformations, thereby expanding the molecular diversity accessible from a single precursor. The reactivity of the sulfonate group in this compound can similarly be exploited, potentially serving as a leaving group in cross-coupling reactions or directing functionalization at other positions of the benzothiazole ring system.

Catalytic Frontiers: Exploring the Potential of this compound

The application of benzothiazole derivatives extends into the realm of catalysis, where they have been investigated as both organocatalysts and ligands for metal-catalyzed transformations.

In the Realm of Organocatalysis and Metal-Catalyzed Reactions

While direct evidence of this compound as a standalone catalyst is not yet prevalent in the literature, the inherent features of the benzothiazole scaffold suggest its potential. The nitrogen atom in the thiazole (B1198619) ring can act as a Lewis basic site, a key feature in many organocatalytic systems. Furthermore, the sulfonate group could influence the electronic properties of the molecule, potentially modulating its catalytic activity.

In the broader context of metal-catalyzed reactions, the synthesis of benzothiazole derivatives themselves often employs catalytic methods. For instance, palladium-catalyzed C-H functionalization and intramolecular C-S bond formation are established routes to substituted benzothiazoles. Moreover, potassium persulfate (K₂S₂O₈) has been utilized as a mediator for the oxidative condensation of benzothiazoles with aldehydes, showcasing the role of potassium salts in facilitating such transformations. These synthetic precedents hint at the potential for the benzo[d]thiazole-2-sulfonate moiety to participate in or influence catalytic cycles.

A Supporting Role: Ligand Design in Transition Metal Catalysis

The design of effective ligands is paramount to the success of transition metal catalysis. The benzothiazole framework, with its embedded nitrogen and sulfur heteroatoms, presents potential coordination sites for metal centers. Although specific examples of the benzo[d]thiazole-2-sulfonate anion serving as a ligand are not extensively documented, the broader class of benzothiazole-containing molecules has been explored in this capacity. The electronic properties of the sulfonate substituent could significantly impact the donor-acceptor characteristics of the benzothiazole system, thereby tuning the reactivity and selectivity of the corresponding metal complex. Further research in this area could unveil novel catalytic systems with unique properties.

From Molecules to Materials: Functional Materials Science Applications

The unique electronic and photophysical properties of the benzothiazole core have led to its incorporation into a variety of functional materials, from optoelectronic devices to advanced polymers.

Illuminating the Future: Optoelectronic Materials

Benzothiazole derivatives are recognized for their applications in the field of optoelectronics, particularly in the development of Organic Light-Emitting Devices (OLEDs) and chemical sensors. The rigid, aromatic structure of the benzothiazole unit provides thermal stability, while its electron-deficient nature makes it a suitable component in electron-transporting or emissive layers of OLEDs.

Related compounds, such as 2,1,3-benzothiadiazoles, are celebrated as versatile fluorophore building blocks. Their notable features include high photostability, large Stokes shifts, and tunable electronic properties, making them ideal for creating fluorescent sensors for a variety of analytes. While the direct incorporation of this compound into commercial OLEDs or sensors is not widely reported, its classification under OLED materials by chemical suppliers suggests its potential as a precursor or additive in the fabrication of these devices. The sulfonate group could enhance solubility and processability, or modulate the electronic energy levels of the final material.

Building Bigger: Polymer Chemistry and New Materials Development

The integration of benzothiazole units into polymer backbones can impart desirable thermal, mechanical, and electronic properties to the resulting materials. Benzothiazole-containing polymers have been investigated for a range of applications, including high-performance plastics and materials for electronic applications.

The functional groups on the benzothiazole ring can be exploited for polymerization reactions. While specific polymerization schemes involving this compound are not detailed in current literature, its potential as a monomer or a modifying agent is plausible. For instance, the sulfonate group could be leveraged to create water-soluble or self-doping conductive polymers. The development of new carrier polymers derived from benzothiazole precursors highlights the ongoing interest in this class of materials for advanced applications.

Dyes and Pigments

The benzothiazole moiety is a crucial structural component in the synthesis of various dyes, particularly azo dyes. scholarsresearchlibrary.comresearchgate.net Thiazole-based azo dyes are noted for their excellent coloring properties, bright hues, and high tinctorial strength. researchgate.netgoogle.com The presence of the thiazole ring system can enhance the substantivity of a dye for cellulosic fibers. scholarsresearchlibrary.com

The sulfonate group (-SO₃⁻) in this compound imparts water solubility, a critical characteristic for many dyeing processes. This functional group makes the resulting dyes suitable for application to materials such as protein fibers, leather, and paper. scholarsresearchlibrary.com Benzothiazole derivatives can be diazotized and coupled with various compounds, such as naphthoic acids, to create a range of acid dyes. scholarsresearchlibrary.com The modification of the aromatic ring on the benzothiazole structure can influence the electronic properties of the dye molecule, allowing for the generation of different colors and absorption spectra. google.com

Corrosion Inhibition Mechanisms and Performance

Benzothiazole derivatives, including sulfonates, are recognized as effective corrosion inhibitors for various metals, such as mild steel and aluminum, particularly in acidic environments. chesci.comresearchgate.netasianpubs.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion. chesci.comekb.egresearchgate.net This protective film isolates the metal from the aggressive corrosive medium. chesci.com

The mechanism of inhibition involves the interaction of the compound's molecular structure with the metal. The benzothiazole ring is rich in nitrogen and sulfur atoms and π-electrons, which serve as active centers for adsorption. ekb.eg These heteroatoms can form strong coordination bonds with the metal surface, leading to the formation of a robust and stable protective film. ekb.eg Studies indicate that these inhibitors can act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. researchgate.net

Adsorption Behavior and Isotherms

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal-solution interface. The adsorption of benzothiazole derivatives on a metal surface is a spontaneous process that can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net Physisorption arises from electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal's vacant d-orbitals. rsc.org

The adsorption behavior of these compounds often conforms to established adsorption isotherms, such as the Langmuir adsorption isotherm. chesci.comresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface. chesci.comresearchgate.net The strength and mode of adsorption are influenced by the specific chemical functionalities on the benzothiazole ring. rsc.org For instance, some derivatives promote the formation of a thin, chemisorbed inhibitor film, while others may facilitate precipitation by complexing with dissolved metal ions. rsc.orgresearchgate.net

Adsorption Characteristics of Benzothiazole-Based Corrosion Inhibitors
ParameterDescriptionGoverning FactorsSupporting Isotherm Models
Adsorption TypeCan be physical, chemical, or a mixture of both.Molecular structure, heteroatoms (N, S), π-electrons, charge on metal surface.Thermodynamic parameters (e.g., ΔG_ads).
Protective FilmForms a barrier on the metal surface to prevent contact with corrosive media.Inhibitor concentration, temperature, presence of co-inhibitors.Langmuir, Frumkin. researchgate.netresearchgate.net
Inhibition MechanismTypically mixed-type, affecting both anodic and cathodic reactions.Specific functional groups on the benzothiazole ring.Potentiodynamic polarization studies. researchgate.net

Synergistic Effects with Co-inhibitors

The performance of benzothiazole-based corrosion inhibitors can be significantly enhanced through synergistic effects when used in combination with other substances, such as halide ions. researchgate.net The addition of potassium iodide (KI) to a solution containing benzothiazole derivatives has been shown to increase inhibition efficiency. researchgate.net

This synergism is generally attributed to the co-adsorption of the inhibitor and the halide ions. The halide ions, such as I⁻, first adsorb onto the metal surface, creating a negatively charged layer. This facilitates the adsorption of the protonated (cationic) form of the organic inhibitor molecules, strengthening the protective film and improving surface coverage. researchgate.net

Synergistic Systems with Benzothiazole Inhibitors
Primary InhibitorCo-inhibitorObserved EffectProposed Mechanism
Benzothiazole DerivativesPotassium Iodide (KI)Increased inhibition efficiency. researchgate.netInitial adsorption of I⁻ ions facilitates stronger adsorption of the cationic inhibitor molecules.
Benzothiazole DerivativesOther Halide Ions (e.g., Cl⁻, Br⁻)Enhanced protective film stability. researchgate.netCo-adsorption and stabilization of the inhibitor layer on the metal surface.

Agricultural Chemical Research and Development

The benzothiazole scaffold is a significant structure in the discovery of new agrochemicals due to its broad spectrum of biological activities. nih.govnih.govresearchgate.net Derivatives of this compound have been investigated for various applications, including as fungicides, pesticides, and plant growth regulators. nih.govagriculturejournals.cz

Fungicidal and Pesticidal Applications

Benzothiazole and its derivatives have demonstrated notable antifungal and insecticidal properties. nih.govresearchgate.net Many 2-substituted benzothiazoles are known for their activity against various fungal microorganisms, including plant pathogens. agriculturejournals.cznih.govderpharmachemica.comnih.gov Research has shown that benzothiazole compounds can completely arrest the mycelial growth of pathogens like Colletotrichum gloeosporioides, which causes mango anthracnose, at concentrations as low as 50 ppm. nih.gov The mechanism can involve causing abnormalities in the fungal structure, such as mycelial distortion, shrinkage, and the complete arrestment of conidial germination. nih.gov

In the realm of pesticides, a novel benzothiazole derivative (HBT) isolated from an endophytic fungus has shown superior insecticidal activity against the fall armyworm compared to the plant-derived pesticide matrine. caas.cn Further investigation revealed that this compound can interfere with larval DNA replication, autophagy, and hormone biosynthesis, highlighting its potential as a lead compound for new agricultural biopharmaceuticals. caas.cn The stable and easily modifiable structure of benzothiazole makes it a valuable scaffold for developing new generations of pesticides. nih.govresearchgate.net

Plant Growth Regulation Studies

Derivatives of benzothiazole substituted at the 2-position have been tested for plant growth regulatory (PGR) activity. agriculturejournals.czagriculturejournals.cz These compounds have been shown to exhibit auxin-like and, in some cases, cytokinin-like activities, influencing processes such as cell elongation, root formation, and leaf senescence. agriculturejournals.czresearchgate.net

Studies on wheat coleoptile segments and other plant bioassays have demonstrated that the effects of these derivatives are concentration-dependent. agriculturejournals.cz At certain concentrations, they can stimulate stem elongation and increase the formation of adventitious roots in cuttings, which is a characteristic auxin-like effect. agriculturejournals.czresearchgate.net However, at higher concentrations, these same compounds can act as growth retardants. agriculturejournals.cz This dual activity underscores the potential of the benzothiazole scaffold in developing new synthetic plant growth regulators for agricultural use.

Advanced Analytical Reagent Development and Sensor Technology

The intrinsic molecular features of the benzo[d]thiazole scaffold, particularly its fused aromatic system, render it a promising platform for the development of advanced analytical reagents and sensors. While direct applications of this compound in this domain are not extensively documented, the broader class of benzothiazole derivatives has been widely explored for creating sophisticated chemosensors. These sensors often operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), leading to detectable changes in their photophysical properties upon interaction with specific analytes.

Benzothiazole-based fluorescent probes have demonstrated considerable utility in the detection of a wide array of species, including metal ions, anions, and small neutral molecules. The design of these sensors often involves functionalizing the benzothiazole core with specific recognition moieties that can selectively bind to the target analyte. This interaction perturbs the electronic structure of the fluorophore, resulting in a measurable change in fluorescence intensity or a shift in the emission wavelength. For instance, benzothiazole derivatives have been engineered to act as selective fluorescent chemosensors for biologically and environmentally important ions. mdpi.comacs.org

The presence of the sulfonate group in this compound introduces a water-soluble character to the molecule, which could be advantageous for developing sensors operable in aqueous media. Furthermore, the sulfonate group itself can act as a binding site for certain cations, potentially enabling the development of sensors based on this interaction. The benzothiazole moiety, with its electron-rich nitrogen and sulfur atoms, can also participate in coordination with metal ions, a property that has been harnessed in the design of various metal ion sensors.

While specific research on this compound as a primary analytical reagent is sparse, its structural components suggest its potential as a building block in the synthesis of more complex sensor molecules. The combination of the rigid, fluorescent benzothiazole core with a versatile and water-solubilizing sulfonate group provides a valuable scaffold for the future design of novel analytical tools.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. This compound is a compound well-suited for exploration within this domain due to the presence of multiple sites capable of engaging in a variety of non-covalent interactions, which in turn can drive self-assembly processes to form ordered, functional architectures.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of this compound, the key non-covalent interactions that govern its crystal packing are expected to include ion-dipole interactions, hydrogen bonding, π-π stacking, and potentially other weaker interactions such as C–H···π and lone pair···π interactions.

The potassium cation (K⁺) plays a crucial role in the crystal engineering of this compound. Typically, potassium ions exhibit flexible coordination geometries and can interact with multiple Lewis basic sites. In the crystal lattice of related compounds, potassium ions have been observed to coordinate with oxygen and nitrogen atoms from neighboring molecules, leading to the formation of extended coordination networks. nih.gov For this compound, the oxygen atoms of the sulfonate group are the primary coordination sites for the K⁺ ion.

Hydrogen bonding is another pivotal interaction in defining the supramolecular architecture. While the benzo[d]thiazole-2-sulfonate anion itself lacks strong hydrogen bond donors, in the presence of co-crystallizing agents such as water or other protic solvents, the sulfonate oxygen atoms can act as effective hydrogen bond acceptors. These interactions can lead to the formation of intricate hydrogen-bonded networks that stabilize the crystal structure.

A summary of potential non-covalent interactions involving this compound in the solid state is presented in the table below.

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Ion-Dipole K⁺ ion and Sulfonate (SO₃⁻) groupPrimary interaction defining the ionic lattice and stabilizing the crystal structure.
Hydrogen Bonding Sulfonate (SO₃⁻) group as acceptorFormation of extended networks with co-crystallized solvent molecules or other hydrogen bond donors.
π-π Stacking Benzothiazole ringsDirectional packing of aromatic moieties, leading to the formation of columnar or layered structures.
C–H···π C-H bonds of the benzothiazole ring and the π-system of an adjacent ringContribution to the overall stability and specificity of the crystal packing.
Ion-π K⁺ ion and the π-system of the benzothiazole ringPotential for weaker interactions that can influence the orientation of the aromatic rings relative to the cations.

Self-Assembled Functional Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. For this compound, the balance of hydrophilic (potassium sulfonate) and hydrophobic (benzothiazole) character suggests the potential for amphiphilic self-assembly in solution. In aqueous environments, these molecules could potentially form micelles or other aggregated structures where the hydrophobic benzothiazole cores are shielded from the water by the hydrophilic potassium sulfonate head groups.

In the solid state, the principles of crystal engineering can be extended to create self-assembled functional architectures. By carefully selecting co-formers or solvents, it is possible to direct the self-assembly of this compound into specific crystalline forms with tailored properties. For example, the incorporation of other molecules capable of hydrogen bonding or π-stacking could lead to the formation of co-crystals with unique optical or electronic properties.

The intrinsic fluorescence of the benzothiazole moiety is a key feature that can be modulated through self-assembly. The arrangement of the fluorophores in the solid state can significantly impact their photophysical properties. For instance, the formation of J-aggregates or H-aggregates, characterized by specific parallel or head-to-tail arrangements of the chromophores, can lead to red-shifted or blue-shifted fluorescence, respectively, compared to the isolated molecule in solution. This property is of great interest for the development of materials for optical applications, such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Research on related benzothiazole-based amphiphiles has demonstrated their capacity to self-assemble into supramolecular fibers and hydrogels. soton.ac.ukrsc.org The driving forces for this assembly are a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. While the specific self-assembly behavior of this compound has yet to be fully elucidated, the foundational principles of supramolecular chemistry suggest that it is a promising candidate for the construction of novel, functional materials through controlled self-organization.

Environmental Chemistry and Fate of Benzo D Thiazole Sulfonate Compounds

Environmental Occurrence, Distribution, and Monitoring in Aquatic Systems

Potassium benzo[d]thiazole-2-sulfonate, which exists in the environment as the benzothiazole-2-sulfonate anion (BTSA), is a recognized environmental contaminant found predominantly in aquatic systems. Its presence is largely attributed to its use in industrial processes and inclusion in various consumer products.

Monitoring studies have consistently detected benzothiazole (B30560) and its derivatives in various environmental compartments. nih.gov Specifically, BTSA has been identified as a prominent benzothiazole compound in municipal wastewater treatment plant (WWTP) effluents. acs.org Total concentrations of a range of benzothiazoles in these effluents have been measured to be between 1.9 and 6.7 µg/L, with BTSA accounting for a significant portion, ranging from 35% to 70%. acs.org This highlights the incomplete removal of these compounds during conventional wastewater treatment processes.

The primary sources of benzothiazole sulfonates in the aquatic environment are industrial discharges and urban runoff. Street runoff, in particular, has been identified as a significant contributor, with concentrations of benzothiazoles that can be an order of magnitude higher than those found in municipal wastewater. acs.org This is largely due to the use of benzothiazole derivatives as vulcanization accelerators in rubber tires, which are then abraded and washed into waterways.

Once in the aquatic environment, the distribution of BTSA is primarily within the water column due to its high polarity and water solubility. It is considered a mobile and polar substance that tends to remain in the water phase. nrw.de This mobility suggests a potential for widespread distribution from its initial points of entry. While its presence in surface waters is well-documented, there is a lack of extensive data on its partitioning into sediment or bioaccumulation in aquatic organisms. The polar nature of BTSA suggests a low potential for bioaccumulation. nrw.de

The following interactive data table summarizes the occurrence of Benzothiazole-2-sulfonate (BTSA) in various aquatic environments as reported in scientific literature.

Environmental Transformation and Degradation Pathways

The environmental persistence of this compound is influenced by both photodegradation and biodegradation processes. These pathways determine the ultimate fate and potential impact of the compound in aquatic and soil environments.

Photodegradation Studies

Information specifically on the photodegradation of benzothiazole-2-sulfonic acid is limited. However, studies on related benzothiazole compounds provide insights into potential photochemical transformation pathways. For instance, the photodegradation of 2-mercaptobenzothiazole (B37678), a precursor to BTSA, has been shown to yield benzothiazole and 2-benzothiazolesulfonic acid as major degradation products. researchgate.net This suggests that photolytic processes in the environment could contribute to the formation of BTSA. The photochemistry of benzothiazoles can be complex, involving reactions such as dimerization and, in the presence of oxygen, the formation of hydroxylated and methylated products. researchgate.net The efficiency of these photodegradation processes in natural waters can be influenced by various factors, including the presence of dissolved organic matter and other photosensitizing agents.

Biodegradation Mechanisms in Aquatic and Soil Environments

The biodegradation of benzothiazole-2-sulfonate has been a subject of focused research, revealing the capability of certain microorganisms to mineralize this compound. A key finding is the isolation of bacterial strains, particularly of the genus Rhodococcus, that can utilize BTSA as a sole source of carbon, nitrogen, and energy. nih.gov

The initial step in the aerobic biodegradation of BTSA by Rhodococcus erythropolis involves the transformation of BTSA into 2-hydroxybenzothiazole (B105590) (OBT) in stoichiometric amounts. nih.gov This transformation occurs through the introduction of a hydroxyl group from water, concurrent with the elimination of the sulfonate group. nih.gov Subsequently, OBT is further hydroxylated to a dihydroxybenzothiazole derivative, which then enters further degradation pathways. nih.gov This indicates that the degradation pathways of various benzothiazoles converge at the formation of OBT. nih.gov

Under anaerobic conditions, the transformation of BTSA to OBT has also been observed. nih.gov However, the complete mineralization of the benzothiazole ring typically requires aerobic conditions. The efficiency of biodegradation can be inhibited by the presence of other benzothiazole derivatives, such as 2-mercaptobenzothiazole (MBT). nih.gov

The following interactive data table outlines the key microorganisms and transformation products involved in the biodegradation of Benzothiazole-2-sulfonate (BTSA).

Mobility and Transport in Environmental Compartments

The mobility and transport of this compound in the environment are primarily governed by its physicochemical properties, particularly its high water solubility and polarity. As an ionic compound, it readily dissolves in water and is expected to be highly mobile in aquatic systems. nrw.de

Its transport is largely dictated by the movement of water, leading to its distribution throughout river systems and potentially into groundwater. The low octanol-water partition coefficient (log P) of BTSA indicates a low tendency to adsorb to organic matter in soil and sediment. nrw.de Consequently, it is not expected to be significantly retarded by these environmental compartments and will predominantly remain in the aqueous phase.

This high mobility means that once released into the environment, benzothiazole sulfonates can be transported over long distances from their source. The lack of significant adsorption to particulate matter also implies that sedimentation is not a major removal mechanism for this compound from the water column. This persistence in the water phase increases the potential for exposure to aquatic organisms.

Ecotoxicological Studies Focused on Environmental Impact (excluding human toxicity)

Acute aquatic toxicity has been reported for various benzothiazoles. researchgate.net However, specific data on the toxicity of BTSA to a range of aquatic organisms (e.g., algae, invertebrates, and fish) is scarce in publicly available literature. The PubChem database entry for benzothiazole-2-sulfonic acid indicates that it is considered very toxic to aquatic life with long-lasting effects under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov

It has been noted that either benzothiazole itself or its toxic intermediate products can inhibit further degradation processes. nih.gov This suggests that at certain concentrations, these compounds could have inhibitory effects on microbial communities in wastewater treatment plants and natural ecosystems. More research is needed to fully characterize the ecotoxicological risks associated with the presence of benzothiazole sulfonates in the environment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium benzo[d]thiazole-2-sulfonate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions using potassium thiocyanate and bromine in glacial acetic acid under reflux conditions . Post-synthesis, purification via high-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMF) is recommended. Purity can be verified using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (SHELX software ) confirms structural integrity.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : To analyze π-π* transitions and electronic properties (e.g., absorption maxima in 250–350 nm range) .
  • FT-IR : Identification of sulfonate (S-O stretching ~1180–1050 cm1^{-1}) and thiazole ring vibrations (C-S stretching ~690 cm1^{-1}).
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.5 ppm), while 19^19F NMR (if fluorinated derivatives exist) monitors electronic environments .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media. Store under inert gas (argon) at –20°C. Thermal stability can be assessed via thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C for thiazole derivatives) . Avoid prolonged exposure to light, as benzothiazole derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G level to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with redox behavior . Docking studies (AutoDock4 ) can simulate interactions with biological targets or metal surfaces. For crystallographic refinement, SHELXL optimizes bond lengths/angles against experimental data.

Q. What methodologies assess the role of this compound in enhancing OLED efficiency?

  • Methodological Answer : As a sulfonate derivative, it may act as an electron-transport layer. Test its incorporation into emissive layers via solution processing (e.g., spin-coating). Characterize device performance using:

  • Electroluminescence (EL) Spectra : To confirm emission peaks and color purity .
  • External Quantum Efficiency (EQE) : Compare host-dopant systems (e.g., CzBBIT:IAcTr-out blends ) to evaluate charge balance.
  • Transient PL Decay : To distinguish prompt fluorescence from thermally activated delayed fluorescence (TADF) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Contradictions often arise from differing experimental conditions. Standardize protocols:

  • Differential Scanning Calorimetry (DSC) : Measure glass transition (TgT_g) and melting points under uniform heating rates (e.g., 10°C/min) .
  • Controlled Atmosphere Studies : Compare stability in inert (N2_2) vs. oxidative (O2_2) environments using TGA-MS coupling.
  • Reproducibility Checks : Validate results across multiple batches and instruments (e.g., cross-lab collaborations) .

Data Analysis & Experimental Design

Q. What strategies mitigate interference from sulfonate group hydrolysis in kinetic studies?

  • Methodological Answer :

  • Buffered Media : Use phosphate buffers (pH 7.4) to stabilize sulfonate moieties.
  • Quenching Agents : Add sodium sulfite to terminate hydrolysis at timed intervals .
  • LC-MS Monitoring : Track degradation products in real-time .

Q. How to design experiments probing the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KDK_D) .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure activity modulation .
  • Molecular Dynamics (MD) Simulations : Predict binding modes and residence times (GROMACS/AMBER) .

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